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Compound of Interest

Compound Name: Fmoc-d-asp-ome

Cat. No.: B2518294 Get Quote

Introduction

N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid α-methyl ester (Fmoc-D-Asp-OMe) is a

pivotal building block in modern peptide chemistry, particularly in solid-phase peptide synthesis

(SPPS). Its structure incorporates the base-labile Fmoc protecting group for the α-amino

functionality and a methyl ester protecting the α-carboxyl group of D-aspartic acid. This

configuration allows for the strategic incorporation of D-aspartic acid into peptide sequences,

which can be crucial for modulating peptide conformation, stability, and biological activity. This

guide provides a comprehensive overview of the spectroscopic data for Fmoc-D-Asp-OMe and

detailed experimental protocols for its characterization, tailored for researchers, scientists, and

professionals in drug development.

Data Presentation
The following tables summarize the expected spectroscopic data for Fmoc-D-Asp-OMe. While

direct experimental spectra for this specific compound are not readily available in the public

domain, the data presented are based on established values for closely related structures,

such as Fmoc-protected amino acids and methyl esters.

Table 1: Expected ¹H NMR Chemical Shifts
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Protons
Expected Chemical
Shift (ppm)

Multiplicity Integration

Fmoc-H (aromatic) 7.20 - 7.80 Multiplet 8H

NH ~5.80 - 6.20 Doublet 1H

α-CH ~4.60 - 4.80 Multiplet 1H

Fmoc-CH & CH₂ 4.10 - 4.50 Multiplet 3H

O-CH₃ (Methyl Ester) ~3.70 Singlet 3H

β-CH₂ 2.80 - 3.00 Doublet of Doublets 2H

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide

(DMSO-d₆). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)

Carboxylic Acid (C=O) ~171-173

Urethane (C=O) ~156

Fmoc Aromatic 120 - 145

Fmoc CH & CH₂ 45 - 70

α-Carbon ~50-52

O-CH₃ (Methyl Ester) ~52

β-Carbon ~37-39

Table 3: Expected Infrared (IR) Absorption Bands
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Functional Group Expected Absorption Range (cm⁻¹)

N-H Stretch (Amide) 3300 - 3400

C-H Stretch (Aromatic) 3000 - 3100

C-H Stretch (Aliphatic) 2850 - 3000

C=O Stretch (Ester) 1735 - 1750

C=O Stretch (Urethane) 1690 - 1710

C=C Stretch (Aromatic) 1450 - 1600

C-N Stretch 1200 - 1300

Table 4: Expected Mass Spectrometry Data

Ionization Mode Expected m/z Species

ESI+ 370.13 [M+H]⁺

ESI+ 392.11 [M+Na]⁺

ESI- 368.11 [M-H]⁻

M (Molecular Weight) = 369.37 g/mol (C₂₀H₁₉NO₆)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Fmoc-D-Asp-OMe in approximately 0.6-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the

sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer. The instrument

should be properly tuned and shimmed for the chosen solvent.
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Set the spectral width to cover the range of -1 to 10 ppm.

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise

ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance of ¹³C.

Set the spectral width to cover the range of 0 to 200 ppm.

Reference the spectrum to the solvent peak.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and peak integration.

2. Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of Fmoc-D-Asp-OMe with approximately 100 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Sample Preparation (Thin Film Method):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
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Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.

Spectrum Acquisition:

Place the prepared sample in the IR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of Fmoc-D-Asp-OMe (approximately 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

Spectrum Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire spectra in both positive and negative ion modes.

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the molecular ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion ([M+H]⁺,

[M+Na]⁺, or [M-H]⁻) and any significant fragment ions.

Mandatory Visualization
The primary application of Fmoc-D-Asp-OMe is in solid-phase peptide synthesis (SPPS). The

following diagrams illustrate the general workflow of SPPS and the specific deprotection step of

the Fmoc group.
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
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Caption: Fmoc deprotection reaction during SPPS.

To cite this document: BenchChem. [Spectroscopic and Methodological Profile of Fmoc-D-
Asp-OMe: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2518294#spectroscopic-data-for-fmoc-d-asp-ome-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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